molecular formula C18H27N3O4 B6709498 N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide

Cat. No.: B6709498
M. Wt: 349.4 g/mol
InChI Key: KOOJHHHXPPLDGO-UHFFFAOYSA-N
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Description

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide is a complex organic compound that features a morpholine ring, an oxazinane ring, and a carboxamide group

Properties

IUPAC Name

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c22-18(21-7-3-4-11-25-21)19-15-16-5-1-2-6-17(16)24-14-10-20-8-12-23-13-9-20/h1-2,5-6H,3-4,7-15H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOJHHHXPPLDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NCC2=CC=CC=C2OCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 1,2-amino alcohols and their derivatives as starting materials. The synthesis involves a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to form the desired morpholine and oxazinane rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Transition metal catalysis, such as copper or palladium, is often employed to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or oxazinane rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The oxazinane ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide is unique due to its combination of morpholine and oxazinane rings, along with the carboxamide group. This structure provides a versatile scaffold for designing new compounds with specific properties and activities.

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